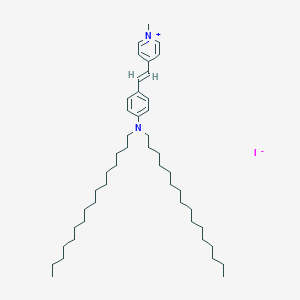
Diasp
描述
Diasp, also known as diazo compounds, are organic compounds characterized by the presence of two linked nitrogen atoms at the terminal position. These compounds are versatile and have become increasingly important in organic synthesis and various other fields. They are particularly known for their ability to serve as precursors to carbenes or metal carbenoids, which are highly reactive intermediates in many chemical reactions .
Synthetic Routes and Reaction Conditions:
Regitz Diazo Transfer Reaction: This is one of the most popular methods for preparing diazo compounds.
Bamford-Stevens Reaction: This method involves the in situ generation of non-stabilized diazo compounds from N-tosylhydrazones in the presence of a base.
Industrial Production Methods:
Sulfonyl-Azide-Free (SAFE) Protocol: This method avoids the use of potentially explosive sulfonyl azides by generating the diazo compound in situ.
Types of Reactions:
Oxidation and Reduction: Diazo compounds can undergo oxidation and reduction reactions, often leading to the formation of carbenes or metal carbenoids.
Substitution: These compounds can participate in substitution reactions, where the diazo group is replaced by another functional group.
Cycloaddition and Cyclopropanation: Diazo compounds are commonly used in cycloaddition and cyclopropanation reactions to form cyclic structures.
Common Reagents and Conditions:
Transition Metals: Transition metals like iron, ruthenium, and cobalt are often used as catalysts in reactions involving diazo compounds.
Major Products:
Carbenes and Metal Carbenoids: These are the primary products formed from the decomposition of diazo compounds.
Cyclopropanes and Cycloadditions: These reactions often lead to the formation of cyclic structures.
科学研究应用
Diazo compounds have a wide range of applications in scientific research:
作用机制
The mechanism of action of diazo compounds involves the generation of carbenes or metal carbenoids, which are highly reactive intermediates. These intermediates can undergo various transformations, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements . The molecular targets and pathways involved depend on the specific reaction and the nature of the diazo compound.
相似化合物的比较
Azo Compounds: These compounds contain a nitrogen-nitrogen double bond (R-N=N-R) and are used in dyes and pigments.
Diazonium Compounds: These compounds have a positively charged nitrogen group (R-N+2) and are used in the synthesis of aromatic compounds.
Uniqueness of Diazo Compounds:
属性
IUPAC Name |
N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZWUVVEWKKDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-00-8 | |
| Record name | 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)



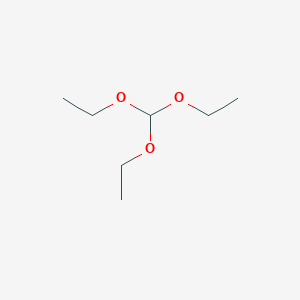

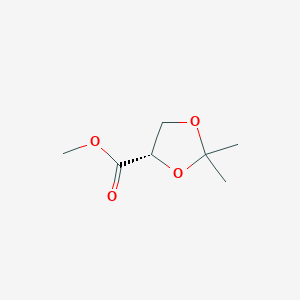

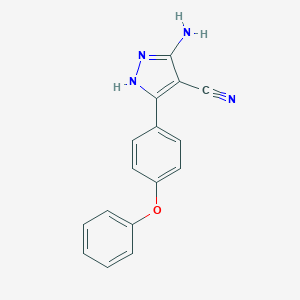
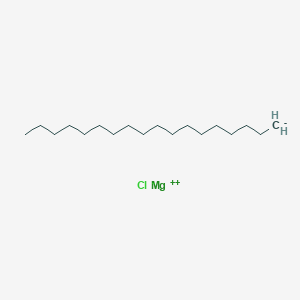
![1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B45594.png)
